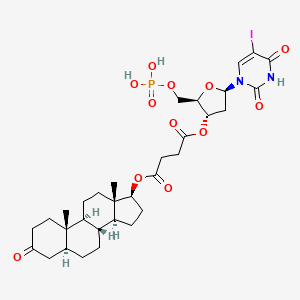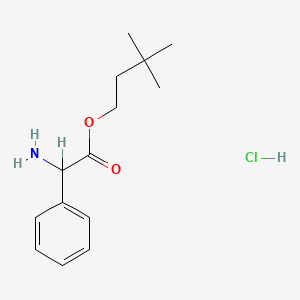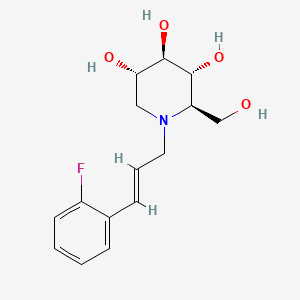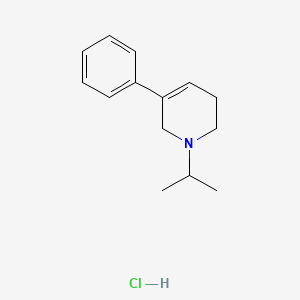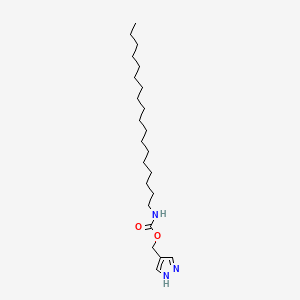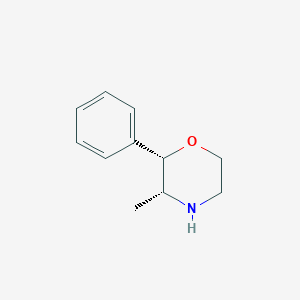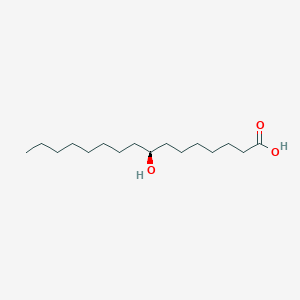
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethanolamine under high temperature and pressure.
Introduction of the ethoxyphenyl group: This step might involve the reaction of piperazine with 2-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide.
Formation of the spiro compound: The spiro compound can be synthesized by reacting the intermediate with 5-methyl-1,4-dioxaspiro(5.5)undecane under acidic conditions.
Formation of the monohydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the spiro compound, potentially leading to the opening of the dioxaspiro ring.
Substitution: The piperazine ring can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to ring-opened derivatives.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter activity in the brain. The specific pathways involved depend on the particular structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Piperazine, 1-(2-methoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
Uniqueness
The unique combination of the ethoxyphenyl group and the spiro compound in Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride may confer distinct pharmacological properties, such as enhanced binding affinity to specific receptors or improved metabolic stability.
Propriétés
Numéro CAS |
97306-30-4 |
|---|---|
Formule moléculaire |
C23H37ClN2O3 |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-4-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-3-26-22-10-6-5-9-21(22)25-15-13-24(14-16-25)17-20-18-27-23(19(2)28-20)11-7-4-8-12-23;/h5-6,9-10,19-20H,3-4,7-8,11-18H2,1-2H3;1H |
Clé InChI |
JDCYGCYRYDBEIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)CC3COC4(CCCCC4)C(O3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



